molecular formula C9H7FO2 B6173804 2-acetyl-3-fluorobenzaldehyde CAS No. 2382975-59-7

2-acetyl-3-fluorobenzaldehyde

Cat. No.: B6173804
CAS No.: 2382975-59-7
M. Wt: 166.1
InChI Key:
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Description

2-Acetyl-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H7FO2. This compound is characterized by a strong fruity odor and has garnered significant attention due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-fluorobenzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the condensation of benzaldehyde with ethyl acetoacetate and urea under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are often used.

Major Products:

    Oxidation: 2-acetyl-3-fluorobenzoic acid.

    Reduction: 2-acetyl-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Acetyl-3-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-acetyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, it can act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the fluorine atom can enhance the compound’s reactivity and selectivity in various biochemical processes .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2-Acetyl-3-fluorobenzaldehyde is unique due to the presence of both an acetyl and a fluorine group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity, compared to its analogs. For example, 2-fluorobenzaldehyde is more reactive than benzaldehyde, while 4-fluorobenzaldehyde is less reactive .

Properties

CAS No.

2382975-59-7

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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